molecular formula C13H11FN2O3 B2367647 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone CAS No. 477868-36-3

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

Cat. No. B2367647
M. Wt: 262.24
InChI Key: TWTKKPWBRLUSME-VIZOYTHASA-N
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Description

The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and can exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydrazone group could potentially undergo tautomerization, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, would need to be determined experimentally .

Scientific Research Applications

  • Synthesis of Diverse Molecular Structures

    • Field : Organic Chemistry
    • Application : The compound is used in the creation of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy .
    • Method : The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .
    • Results : A simple and efficient multicomponent protocol for the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione was reported .
  • Investigation of Cytotoxic Profiles

    • Field : Biochemistry
    • Application : The compound is used to investigate the series of simple α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Activation of Caspases in HL-60 Cells
    • Field : Biochemistry
    • Application : The compound is used to investigate the activation of caspases-3, -8 and -9 weakly in HL-60 cells .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Key Intermediates in Synthetic Organic Chemistry
    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of key intermediates in synthetic organic chemistry as well as in medicinal chemistry .
    • Method : The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .
    • Results : A simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of the previously unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione was reported .

Safety And Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. Given the biological activity of many hydrazone derivatives, this compound could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTKKPWBRLUSME-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone

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